1-Nitro-2-nitrosobenzene
Overview
Description
1-Nitro-2-nitrosobenzene is an organic compound with the molecular formula C₆H₄N₂O₃ It is a derivative of benzene, characterized by the presence of both nitro (-NO₂) and nitroso (-NO) functional groups on the aromatic ring
Preparation Methods
1-Nitro-2-nitrosobenzene can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1,2-dinitrobenzene using specific reducing agents under controlled conditions.
Oxidation of Amino Precursors: Another approach is the oxidation of 2-nitroaniline, where the amino group is oxidized to a nitroso group.
Direct Nitrosation: Direct nitrosation of 1-nitrobenzene using nitrosating agents like nitrous acid can also yield this compound.
Chemical Reactions Analysis
1-Nitro-2-nitrosobenzene undergoes various chemical reactions:
Reduction: It can be reduced to 1,2-diaminobenzene using hydrogenation or other reducing agents.
Oxidation: The compound can be further oxidized to form more complex nitro and nitroso derivatives.
Common reagents used in these reactions include hydrogen gas, catalytic metals (e.g., palladium, platinum), and oxidizing agents like potassium permanganate. Major products formed from these reactions include 1,2-diaminobenzene and various substituted benzene derivatives .
Scientific Research Applications
1-Nitro-2-nitrosobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Nitro-2-nitrosobenzene involves its interaction with various molecular targets:
Reduction Pathway: The compound undergoes reduction to form reactive intermediates like nitrosobenzene and phenylhydroxylamine, which can further react to form aniline derivatives.
Oxidation Pathway: Oxidation leads to the formation of higher oxidation state compounds, which can participate in various chemical reactions.
Enzyme Interaction: It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Comparison with Similar Compounds
1-Nitro-2-nitrosobenzene can be compared with other similar compounds:
Properties
IUPAC Name |
1-nitro-2-nitrosobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3/c9-7-5-3-1-2-4-6(5)8(10)11/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGVPXKWKUZSAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60976712 | |
Record name | 1-Nitro-2-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612-29-3 | |
Record name | NSC522656 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522656 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Nitro-2-nitrosobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60976712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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